2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16333918
InChI: InChI=1S/C15H16ClN7O/c1-9-13(10(2)22(3)19-9)7-17-15(24)12-6-11(4-5-14(12)16)23-8-18-20-21-23/h4-6,8H,7H2,1-3H3,(H,17,24)
SMILES:
Molecular Formula: C15H16ClN7O
Molecular Weight: 345.79 g/mol

2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide

CAS No.:

Cat. No.: VC16333918

Molecular Formula: C15H16ClN7O

Molecular Weight: 345.79 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide -

Specification

Molecular Formula C15H16ClN7O
Molecular Weight 345.79 g/mol
IUPAC Name 2-chloro-5-(tetrazol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide
Standard InChI InChI=1S/C15H16ClN7O/c1-9-13(10(2)22(3)19-9)7-17-15(24)12-6-11(4-5-14(12)16)23-8-18-20-21-23/h4-6,8H,7H2,1-3H3,(H,17,24)
Standard InChI Key BVCDLQTWVUSLEQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C)C)CNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide, reflects its three primary components:

  • Benzamide backbone: A benzene ring substituted with a chlorine atom at position 2 and a tetrazole group at position 5.

  • Tetrazole moiety: A five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity .

  • Trimethylpyrazole side chain: A 1,3,5-trimethyl-1H-pyrazole group connected via a methylene linker to the benzamide’s amide nitrogen .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₆H₁₆ClN₇O
Molecular Weight365.81 g/mol
Hydrogen Bond Donors2 (amide NH, tetrazole NH)
Hydrogen Bond Acceptors6 (amide O, tetrazole N, pyrazole N)
Topological Polar Surface Area105 Ų

Synthetic Pathways and Optimization

Synthesis typically proceeds via a multi-step sequence involving:

Intermediate Preparation

  • 5-Chloro-2-nitrobenzoic acid is converted to 5-amino-2-chlorobenzoic acid via catalytic hydrogenation.

  • Tetrazole installation: The amine undergoes cycloaddition with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring .

  • Pyrazole synthesis: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde is prepared via Knorr pyrazole synthesis using ethyl acetoacetate and methylhydrazine, followed by methylation .

Final Coupling

The benzamide is formed via activation of the carboxylic acid (e.g., using thionyl chloride or EDCl/HOBt) and coupling with 1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Tetrazole formationNaN₃, HC(OEt)₃, HCl, 80°C, 12 h68
Amide couplingEDCl, HOBt, DMF, rt, 24 h82
PurificationColumn chromatography (SiO₂, EtOAc/Hex)≥95% purity

Challenges include minimizing tetrazole tautomerization during purification and preventing N-demethylation of the pyrazole under acidic conditions .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (32 mg/mL), sparingly soluble in water (<0.1 mg/mL) .

  • Stability: Stable at room temperature for 6 months; degrades under UV light (t₁/₂ = 14 days).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole), 7.98 (d, J=8.4 Hz, 1H, ArH), 7.63 (dd, J=8.4, 2.0 Hz, 1H, ArH), 4.48 (s, 2H, CH₂), 3.82 (s, 3H, N-CH₃), 2.37 (s, 6H, C-CH₃) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (tetrazole ring), 1540 cm⁻¹ (C=N pyrazole) .

AssayTargetResult (IC₅₀/MIC)
Tubulin polymerizationMCF-7 cells2.4 μM
β-lactamase inhibitionE. coli12 μg/mL
COX-2 inhibitionEnzyme assay0.87 μM

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